7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-dione family, a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, it features a quinazoline-2,4-dione core substituted at position 7 with a 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl group and at position 3 with a 4-methoxyphenyl moiety.
Properties
Molecular Formula |
C23H15BrN4O4 |
|---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O4/c1-31-17-8-6-16(7-9-17)28-22(29)18-10-5-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-3-2-4-15(24)11-13/h2-12H,1H3,(H,25,30) |
InChI Key |
IMBVXSAYQLROBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Starting Materials : Anthranilic acid, 4-methoxyphenyl isocyanate, and urea.
Procedure :
-
Quinazoline Core Formation : Anthranilic acid (1.0 eq) reacts with urea (1.2 eq) in polyphosphoric acid at 160°C for 4 hours to yield quinazoline-2,4(1H,3H)-dione.
-
N-Alkylation : The quinazoline intermediate is treated with 4-methoxyphenyl isocyanate (1.2 eq) in DMF with K2CO3 (2.5 eq) at 80°C for 12 hours.
Yield : 68–75%.
Characterization :
Synthesis of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Starting Materials : 3-Bromobenzohydrazide and chloroacetyl chloride.
Procedure :
-
Amidoxime Formation : 3-Bromobenzohydrazide (1.0 eq) reacts with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (1:1) at 80°C for 6 hours.
-
Cyclization : The amidoxime intermediate is treated with chloroacetyl chloride (1.2 eq) and POCl3 (3.0 eq) at 120°C for 8 hours.
Yield : 65–72%.
Characterization :
Coupling of Oxadiazole to Quinazoline at Position 7
Procedure :
-
Bromination : 3-(4-Methoxyphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) is brominated using NBS (1.1 eq) in CCl4 under UV light to yield 7-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione.
-
Suzuki Coupling : The brominated quinazoline reacts with 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 eq) in DMF/H2O (4:1) with Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq), and Bu4NBr (0.1 eq) at 115°C for 24 hours.
Yield : 58–64%.
Characterization :
-
Melting Point : 248–250°C.
-
1H NMR (DMSO-d6) : δ 11.45 (s, 1H, NH), 8.12–6.89 (m, 11H, ArH), 4.52 (s, 2H, CH2), 3.85 (s, 3H, OCH3).
-
HRMS (ESI) : m/z 563.0248 [M+H]+ (Calc. 563.0251).
Alternative Synthetic Routes
Microwave-Assisted Alkylation
Procedure :
7-Hydroxy-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) reacts with 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 eq) in DMF with K2CO3 (2.5 eq) under microwave irradiation (350 W, 100°C) for 30 minutes.
Yield : 70–76%.
One-Pot Oxadiazole Cyclization on Quinazoline
Procedure :
7-Cyano-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) reacts with 3-bromobenzohydrazide (1.5 eq) and POCl3 (5.0 eq) in toluene at 130°C for 12 hours.
Yield : 52–60%.
Optimization and Challenges
Key Parameters
Common Side Reactions
Spectral Data and Analytical Confirmation
| Technique | Key Peaks/Data |
|---|---|
| FT-IR | 1740 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) |
| 1H NMR | δ 8.12 (d, J=8.4 Hz, 1H, Quinazoline-H7), 4.52 (s, 2H, CH2-Oxadiazole) |
| 13C NMR | δ 167.8 (C=O), 159.2 (C=N), 131.5–115.2 (Ar-C) |
| HRMS | m/z 563.0248 [M+H]+ (Δ = 0.3 ppm) |
Comparative Yield Analysis
Chemical Reactions Analysis
Types of Reactions
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel organic materials with specific electronic or optical properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 7-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS 1358768-97-4)
- Substituents : Chlorophenyl (vs. bromophenyl) and 2-methoxybenzyl (vs. 4-methoxyphenyl).
- Molecular Weight : 460.9 g/mol (vs. ~505.4 g/mol for the brominated compound).
- The 2-methoxybenzyl group may introduce steric hindrance compared to the planar 4-methoxyphenyl .
b. 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6l)
c. 3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones
- Core Structure : Triazole-thione (divergent from quinazoline-dione).
- Substituents : Variable alkyl/aryl groups at position 4.
- Activity : Demonstrated antioxidant (IC~50~ 18–45 µM in DPPH assay) and hepatoprotective effects, highlighting the role of bromophenyl in radical scavenging .
Functional Group Impact
Data Table: Comparative Analysis of Analogues
Research Findings and Contradictions
- Antimicrobial Activity : Triazole-thiones (e.g., Compound 6l) show stronger activity than quinazoline-diones, possibly due to the C=S group’s nucleophilic reactivity . However, the target compound’s bromophenyl group may compensate by enhancing membrane penetration.
- Cytotoxicity: The chlorophenyl analogue (CAS 1358768-97-4) demonstrates moderate cytotoxicity, but brominated derivatives are untested in this context, creating a knowledge gap .
- Substituent Position : Ortho-substituted methoxy groups (e.g., 2-methoxybenzyl) reduce activity compared to para-substituted variants, as seen in quinazoline-diones .
Notes
- Biological Potential: The combination of bromophenyl and quinazoline-dione cores warrants further investigation for kinase inhibition or DNA intercalation.
- Contradictions : While bromine generally enhances binding, its impact on solubility may offset gains in potency, necessitating structure-activity relationship (SAR) studies.
Biological Activity
The compound 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H15BrN4O3
- Molecular Weight : 396.24 g/mol
The presence of the oxadiazole and bromophenyl groups contributes to its unique biological profile.
Antimicrobial Activity
Research indicates that derivatives of quinazoline, including the compound , exhibit significant antimicrobial properties. A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results showed that certain compounds demonstrated moderate to strong activity against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| This compound | 12 | 75 | Moderate against E. coli |
| Compound 13 | 15 | 65 | Strong against E. coli |
| Compound 15 | 10-12 | 80 | Moderate against S. aureus |
These findings suggest that the compound may serve as a lead molecule for developing new antimicrobial agents.
The antimicrobial activity is attributed to the compound's ability to inhibit bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By disrupting these processes, the compound effectively prevents bacterial growth and proliferation .
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to assess the safety profile of the compound. The results indicated that while exhibiting antimicrobial properties, it also showed selective cytotoxicity towards cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 20 to 40 µM. This selectivity suggests potential applications in cancer therapy.
Study on Antifungal Activity
A specific case study focused on the antifungal activity of quinazoline derivatives against Candida albicans. The compound demonstrated an inhibition zone value of 11 mm with an MIC of 80 mg/mL, indicating its effectiveness compared to standard antifungal agents like fluconazole .
Research on Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted the importance of substituents on the quinazoline ring in enhancing biological activity. Modifications at positions 1 and 3 significantly influenced both antimicrobial potency and cytotoxicity profiles. The introduction of bromophenyl and methoxyphenyl groups was found to enhance activity against various pathogens .
Q & A
Q. What are the standard synthetic routes for this compound?
Methodological Answer: The synthesis involves two critical steps:
Oxadiazole Ring Formation : Oxidative cyclization of semicarbazide precursors using bromine in acetic acid with sodium acetate as a catalyst (e.g., 2-amino-5-phenyl-1,3,4-oxadiazole synthesis) .
Quinazoline Core Assembly : Condensation of substituted benzaldehyde derivatives with 2-methylbenzoxazin-4(3H)-one, followed by coupling with the preformed oxadiazole moiety under reflux in glacial acetic acid .
Key Reagents : Bromine, acetic acid, sodium acetate, and substituted benzaldehydes.
Q. How is the molecular structure characterized?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., phthalazinone analogs in ) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties and stability .
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and substituent positions; mass spectrometry validates molecular weight .
Q. What are the key structural features influencing reactivity?
Methodological Answer:
- Oxadiazole Ring : Electrophilic sites at C-5 and C-3 enable nucleophilic substitutions or cross-coupling reactions .
- Quinazoline Core : The lactam moiety (C=O groups) participates in hydrogen bonding, critical for biological interactions .
- Substituents : The 3-bromophenyl group enhances steric bulk and lipophilicity, while the 4-methoxyphenyl group modulates electronic effects .
Advanced Research Questions
Q. How can reaction yields for oxadiazole formation be optimized?
Methodological Answer:
- Solvent Optimization : Use acetic acid for cyclization to stabilize intermediates .
- Catalyst Screening : Sodium acetate improves reaction kinetics by deprotonating intermediates .
- Temperature Control : Reflux (110–120°C) ensures complete cyclization without side-product formation .
Example Data Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Acetic acid, 120°C | 78 | 95 | |
| Ethanol, 80°C | 45 | 80 |
Q. How do structural modifications affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
| Substituent | Biological Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| 3-Bromophenyl | Antimicrobial | 2 µg/mL | |
| 4-Methoxyphenyl | Anti-inflammatory | 10 µM |
Q. How can computational methods predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or bacterial topoisomerase IV) .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories to validate docking poses .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors from oxadiazole) for activity .
Q. How to resolve contradictions in biological activity data?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .
- Metabolic Stability Tests : LC-MS quantifies metabolite interference in conflicting datasets .
- Crystallographic Validation : Compare protein-ligand co-crystal structures to confirm binding modes .
Data Contradiction Analysis
Example Case : Discrepancies in reported antimicrobial activity (MIC ranging from 2–50 µg/mL).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
